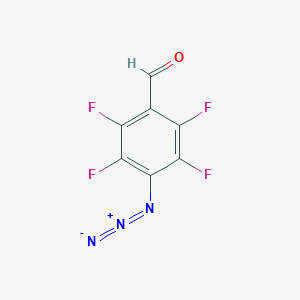

4(1H)-Pteridinone, 2-amino-6-methyl-

Übersicht

Beschreibung

Vorbereitungsmethoden

6-Methylpterin wird in der Regel durch synthetische Verfahren hergestellt. Ein häufiges Syntheseverfahren umfasst die Reaktion von Pyrazinopyridin-4(1H)-on mit Methylbromid, gefolgt von einer Aminolyse des Produkts . Industrielle Produktionsverfahren können ähnliche synthetische Verfahren umfassen, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

6-Methylpterin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise können Oxidationsreaktionen von 6-Methylpterin reaktive Sauerstoffspezies erzeugen .

Wissenschaftliche Forschungsanwendungen

6-Methylpterin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 6-Methylpterin umfasst seine Fähigkeit, bei Belichtung mit Photoirradiation Singulett-Sauerstoff und Wasserstoffperoxid zu erzeugen . Diese reaktiven Sauerstoffspezies können mit verschiedenen molekularen Zielmolekülen interagieren, was zu oxidativem Stress und potenziellen therapeutischen Wirkungen führt. Zusätzlich kann 6-Methylpterin freie Radikale abfangen und proinflammatorische Zytokine hemmen, was zu seiner biologischen Aktivität beiträgt .

Wirkmechanismus

The mechanism of action of 6-methylpterin involves its ability to generate singlet oxygen and hydrogen peroxide when exposed to photoirradiation . These reactive oxygen species can interact with various molecular targets, leading to oxidative stress and potential therapeutic effects. Additionally, 6-methylpterin can scavenge free radicals and inhibit pro-inflammatory cytokines, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

6-Methylpterin ist strukturell mit anderen Pterinderivaten wie 6-Hydroxymethylpterin, 6,7-Dimethylpterin und Rhamnopterin verwandt . Im Vergleich zu diesen Verbindungen hat 6-Methylpterin einzigartige Eigenschaften, wie seine Fähigkeit, unter Photoirradiation reaktive Sauerstoffspezies zu erzeugen . Dies macht es besonders nützlich in Studien, die oxidativen Stress und verwandte biochemische Pfade betreffen.

Ähnliche Verbindungen

- 6-Hydroxymethylpterin

- 6,7-Dimethylpterin

- Rhamnopterin

Eigenschaften

IUPAC Name |

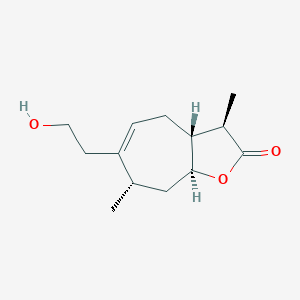

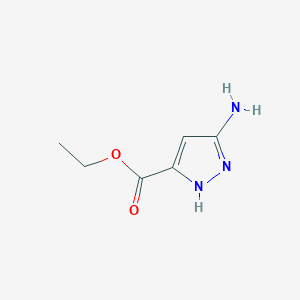

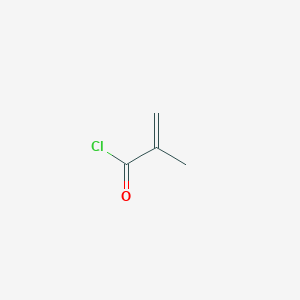

2-amino-6-methyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H,1H3,(H3,8,9,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOGNMDURIJYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=N1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221062 | |

| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-75-8 | |

| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylpterin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-methylpterin?

A1: 6-Methylpterin has a molecular formula of C7H7N5O and a molecular weight of 177.16 g/mol.

Q2: How can 6-methylpterin be synthesized?

A2: 6-Methylpterin can be synthesized by condensing 2,5,6-triaminopyrimidin-4(3H)-one with methylglyoxal under controlled conditions. [] This method yields a mixture of 6-methylpterin and 7-methylpterin, with the ratio favoring 6-methylpterin when the reaction is performed at lower temperatures (0-5°C). []

Q3: What spectroscopic techniques are useful for characterizing 6-methylpterin?

A3: 6-Methylpterin can be characterized using various spectroscopic methods, including UV-visible spectrophotometry, fluorescence spectroscopy, and resonance Raman spectroscopy. [, , ]

Q4: Does 6-methylpterin exhibit tautomerism?

A4: Yes, like other pterin derivatives, 6-methylpterin exhibits tautomerism, primarily between the lactam and lactim forms. [] The equilibrium between these tautomers is influenced by factors like pH and solvent.

Q5: Does 6-methylpterin exhibit any catalytic properties?

A5: While 6-methylpterin itself may not function as a catalyst, it serves as a substrate for various enzymes. For instance, NADH-specific dihydropteridine reductase utilizes 6-methylpterin to assess its enzymatic activity. [] This enzyme catalyzes the reduction of quinonoid-dihydro-6-methylpterin using NADH as a cofactor. []

Q6: What are some applications of 6-methylpterin in biological research?

A6: 6-Methylpterin finds application in studying pteridine metabolism and enzyme kinetics. For example, it acts as a substrate for pteridine reductase: dihydrofolate reductase, an enzyme crucial for folate metabolism. [, ] Its use helps researchers understand the enzyme's substrate specificity and kinetic parameters.

Q7: Can 6-methylpterin be used as a marker in biological systems?

A7: Yes, 6-methylpterin can serve as a marker in specific biological contexts. For instance, its concentration in ruminal fluid is a potential marker for assessing ruminal nitrogen status in cows. [] Elevated levels of 6-methylpterin are observed when cows are fed diets deficient in degradable intake protein, suggesting its potential as a marker for dietary nitrogen deficiency.

Q8: Have computational methods been applied to study 6-methylpterin?

A8: Yes, density functional theory (DFT) calculations have been employed to investigate various aspects of 6-methylpterin, including its protonation sites, tautomeric equilibria, and reactivity. [, ] These studies provide valuable insights into the electronic structure and reactivity of this molecule.

Q9: Can QSAR models be developed for 6-methylpterin derivatives?

A9: While limited information is available specifically on QSAR models for 6-methylpterin derivatives, its structural similarity to other pterin compounds suggests that QSAR approaches could be applied to predict and understand the relationship between their structure and biological activity.

Q10: Does 6-methylpterin participate in any specific metabolic pathways?

A10: While not a direct participant in major metabolic pathways, 6-methylpterin can act as a substrate for enzymes involved in pteridine metabolism. For instance, it can be reduced by dihydrofolate reductase, an enzyme crucial for maintaining tetrahydrobiopterin levels, a cofactor for various enzymes. []

Q11: Can 6-methylpterin act as a photosensitizer?

A11: Yes, under UV-A irradiation, 6-methylpterin can act as a Type I photosensitizer. [] This means it can transfer energy to other molecules, generating reactive oxygen species (ROS) like superoxide anion (O2•−). This photosensitizing ability can lead to the oxidation of biomolecules like methionine. []

Q12: What analytical methods are used to determine 6-methylpterin levels in biological samples?

A12: High-performance liquid chromatography (HPLC) coupled with fluorometric detection is a sensitive and specific method for quantifying 6-methylpterin in biological samples like ruminal fluid. [] This method often involves derivatization steps to enhance sensitivity and selectivity.

Q13: Can electrochemical methods be used to detect 6-methylpterin?

A13: Yes, electrochemical methods, specifically dual-electrode amperometry, can be utilized for the detection and quantification of 6-methylpterin and its analogs. [, ] This approach offers high sensitivity and can be coupled with liquid chromatography for enhanced separation and analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

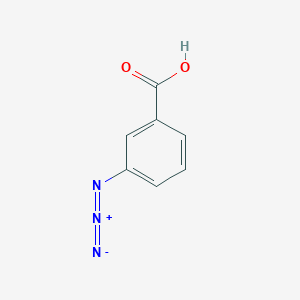

![4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE](/img/structure/B116712.png)